molecular formula C14H14ClN3O B5328785 N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea CAS No. 853319-25-2

N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No.: B5328785
CAS No.: 853319-25-2
M. Wt: 275.73 g/mol
InChI Key: LKKSVHCZMYXYBN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₄ClN₃O
Structural Features:

  • Aryl Substituents: A 3-chloro-4-methylphenyl group and a 3-methyl-2-pyridinyl group linked via a urea bridge.
  • Key Properties:
    • SMILES: CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl
    • Predicted Collision Cross-Section (CCS): 162.3 Ų for [M+H]⁺ adduct, indicating moderate molecular size and polarity .
  • Applications: While direct patent or application data are unavailable for this compound, structurally related urea derivatives are widely used in agrochemicals, particularly herbicides .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-5-6-11(8-12(9)15)17-14(19)18-13-10(2)4-3-7-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKSVHCZMYXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853319-25-2
Record name N-(3-CHLORO-4-METHYLPHENYL)-N'-(3-METHYL-2-PYRIDINYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-4-methylaniline+3-methyl-2-pyridinecarboxylic acid chlorideN-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea\text{3-chloro-4-methylaniline} + \text{3-methyl-2-pyridinecarboxylic acid chloride} \rightarrow \text{N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea} 3-chloro-4-methylaniline+3-methyl-2-pyridinecarboxylic acid chloride→N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Products with the chloro group replaced by the nucleophile.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

N-(2-Chloro-4-Pyridinyl)-N'-Phenylurea (CAS 68157-60-8)
  • Structural Difference : Chlorine at the 2-position of the pyridine ring vs. 3-methyl-2-pyridinyl in the target compound.
  • Applications: Marketed for agrochemical use, with detailed safety and handling protocols .
N-(2-Chloro-6-Methylphenyl)-N'-(4-Pyridinyl)Urea
  • Structural Difference : Chlorine at the 2-position and methyl at the 6-position on the phenyl ring, paired with a 4-pyridinyl group.
  • Molecular Weight : 275.733 g/mol (identical to the target compound but differing in substituent positions).
  • Implications : Positional isomerism significantly affects herbicidal activity. For example, the 3-chloro-4-methylphenyl group in the target compound may improve lipid solubility compared to the 2-chloro-6-methylphenyl analog .
N,N-Dimethyl-N'-(3-Chloro-4-Methylphenyl)Urea
  • Structural Difference : Dimethyl substitution on the urea nitrogen vs. pyridinyl and aryl groups in the target compound.
  • Applications : Used in herbicide mixtures, suggesting that alkylation of the urea nitrogen reduces phytotoxicity but may limit systemic uptake .

Physicochemical Properties

Compound Molecular Formula CCS (Ų, [M+H]⁺) LogP Key Features
Target Compound C₁₄H₁₄ClN₃O 162.3 ~3.8* 3-Methyl-2-pyridinyl enhances π-π interactions
N-(2-Chloro-4-Pyridinyl)-N'-Phenylurea C₁₂H₁₀ClN₃O N/A ~2.9† Lower lipophilicity due to unsubstituted phenyl
N-(2-Chloro-6-Methylphenyl)-N'-(4-Pyridinyl)Urea C₁₄H₁₄ClN₃O N/A 3.8 Similar logP but altered hydrogen-bonding capacity
1,1-Dimethyl-3-(3-Chloro-4-Methylphenyl)Urea C₁₀H₁₂ClN₂O N/A ~2.5‡ Reduced steric bulk improves solubility

*Estimated from structural analogs; †Calculated using ChemDraw; ‡Predicted via QSAR.

Toxicological and Environmental Profiles

  • Target Compound: No explicit toxicity data available. The presence of a pyridinyl group may reduce mammalian toxicity compared to purely aryl-substituted ureas .
  • N,N-Dimethyl-N'-(3-Chloro-4-Methylphenyl)Urea : Classified as moderately toxic (LD₅₀ > 500 mg/kg in rats), with environmental persistence due to stable urea linkage .
  • Fluometuron: Known groundwater contaminant; the target compound’s methylpyridinyl group may enhance biodegradability .

Q & A

Basic: How can the structural integrity of N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₁₄ClN₃O) and collision cross-section (CCS) values (e.g., 162.3 Ų for [M+H]⁺) for adduct identification .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination if crystallizable. This resolves bond lengths, angles, and confirms the urea linkage and substituent positions .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR to verify aromatic protons (3-chloro-4-methylphenyl and 3-methyl-2-pyridinyl groups) and urea NH signals. Compare with predicted shifts from computational tools like ACD/Labs.

Basic: What synthetic strategies are viable for preparing this compound?

Methodological Answer:

  • Urea Coupling: React 3-chloro-4-methylphenyl isocyanate with 3-methyl-2-aminopyridine under anhydrous conditions (e.g., in THF or DMF). Monitor reaction progress via TLC or HPLC .
  • Alternative Route: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the respective amines and carbonyl sources. Optimize solvent polarity to enhance yield .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to isolate the product. Validate purity via HPLC (≥95%) .

Advanced: How can computational modeling predict the bioactivity of this compound given limited experimental data?

Methodological Answer:

  • QSAR Studies: Train models using descriptors like logP, polar surface area, and CCS values to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) based on structural analogs (e.g., urea derivatives in ). Validate with molecular dynamics simulations .
  • ADMET Prediction: Utilize SwissADME or ADMETLab to assess toxicity risks and metabolic stability. Cross-reference with similar compounds (e.g., ’s piperidinecarboxamide) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect impurities (e.g., incomplete urea formation or hydrolysis products). Compare fragmentation patterns with CCS data .
  • Reaction Optimization: Apply Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. Use response surface methodology to maximize yield .
  • Mechanistic Studies: Perform in-situ IR spectroscopy to monitor isocyanate consumption or intermediate formation. Correlate with DFT calculations of reaction pathways .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS Method Development: Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to separate the compound from matrix interferences. Use CCS values (e.g., 167.2 Ų for [M-H]⁻) for confident identification .
  • Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion. Use isotope-labeled internal standards (e.g., ¹³C-labeled urea) for accurate quantification .
  • Limit of Detection (LOD): Validate sensitivity using serial dilutions. Aim for LOD < 1 ng/mL in biological samples (e.g., plasma) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-methylpyridinyl with 4-fluorophenyl) and test bioactivity in assays (e.g., kinase inhibition) .
  • Pharmacophore Mapping: Identify critical features (e.g., urea moiety, chloro group) using MOE or Schrödinger. Compare with active analogs (e.g., ’s triazole derivatives) .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Cl position, logD) with activity trends .

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